molecular formula C13H18N2O3 B12856509 trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B12856509
M. Wt: 250.29 g/mol
InChI Key: KFTNFLSIETYASR-RYUDHWBXSA-N
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Description

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a benzyl group, an amino group, and a methoxy group attached to the pyrrolidine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate lies in its specific combination of functional groups and its ability to serve as a versatile scaffold for drug discovery. Its structural features allow for diverse chemical modifications, enabling the design of compounds with tailored biological activities .

Biological Activity

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific cellular pathways. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H15_{15}N1_{1}O3_{3} and features a pyrrolidine ring substituted with a benzyl group, an amino group, and a methoxy group. Its structural characteristics contribute to its interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Modulation of Transporters : It interacts with amino acid transporters, affecting the uptake of critical nutrients in cancer cells, thereby inhibiting their growth.

Anticancer Activity

A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC50_{50} values were measured across different types of cancer cells, indicating its potential as a therapeutic agent.

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

These results suggest that the compound is particularly effective against cervical cancer cells.

Transporter Interaction

The compound has been identified as a competitive inhibitor of the ASCT2 transporter, which is crucial for the uptake of neutral amino acids in cells. Inhibition studies have shown that this compound can significantly reduce glutamine transport in vitro, which is vital for tumor metabolism.

Study on Cancer Cell Lines

In a recent study focusing on this compound's effects on MCF-7 and A549 cell lines, researchers noted:

  • Dose-dependent inhibition : Increased concentrations led to higher rates of apoptosis.
  • Mechanistic insights : Western blot analysis revealed downregulation of anti-apoptotic proteins such as Bcl-2.

In Vivo Studies

Animal models treated with this compound showed reduced tumor sizes compared to control groups. This highlights the compound's potential for therapeutic applications in oncology.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-17-12-8-15(7-11(12)14)13(16)18-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12-/m0/s1

InChI Key

KFTNFLSIETYASR-RYUDHWBXSA-N

Isomeric SMILES

CO[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC1CN(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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